2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an acetyl group at the 3-position and a methoxybenzyl group attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Acetamide Moiety: The acetylated indole is reacted with chloroacetyl chloride to form the chloroacetamide intermediate.
Substitution with Methoxybenzylamine: Finally, the chloroacetamide intermediate is reacted with 3-methoxybenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: Similar structure but with a different position of the methoxy group.
2-(3-acetyl-1H-indol-1-yl)-N-(3-methylbenzyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide is unique due to the specific positioning of the methoxy group on the benzyl moiety, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(23)18-12-22(19-9-4-3-8-17(18)19)13-20(24)21-11-15-6-5-7-16(10-15)25-2/h3-10,12H,11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBNUHRKJWVDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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